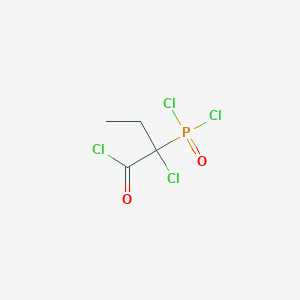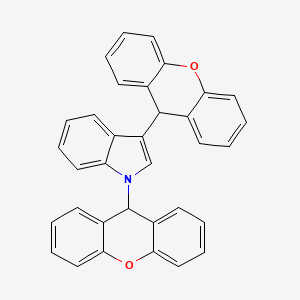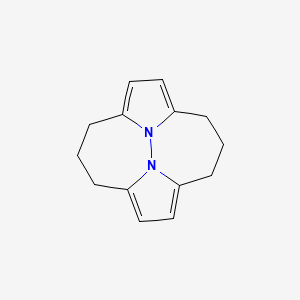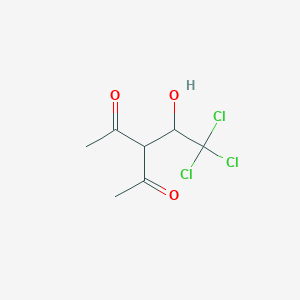
1-(4-Hydroxyphenyl)butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)butane-1,3-dione is an organic compound with a molecular formula of C10H10O3 It is a diketone, meaning it contains two carbonyl groups (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(4-Hydroxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Ethers or esters, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(4-Hydroxyphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbonyl groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Hydroxyphenyl)butane-1,3-dione can be compared to other diketones and hydroxyphenyl compounds:
Similar Compounds: 1-Phenyl-1,3-butanedione, 1-(2-Hydroxyphenyl)butane-1,3-dione, and 1-(4-Methoxyphenyl)butane-1,3-dione.
Uniqueness: The presence of both hydroxyl and diketone functional groups in this compound makes it unique, allowing it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propiedades
Número CAS |
51944-08-2 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C10H10O3/c1-7(11)6-10(13)8-2-4-9(12)5-3-8/h2-5,12H,6H2,1H3 |
Clave InChI |
UWAUIJMZUFHKFS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)





![2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14641438.png)
![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)
![1-[[4-(Tetrahydrothiophen-1-ium-1-ylmethyl)phenyl]methyl]tetrahydrothiophen-1-ium](/img/structure/B14641445.png)





